molecular formula C13H16O2 B1311373 3-(4-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 514821-16-0

3-(4-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No. B1311373
CAS RN: 514821-16-0
M. Wt: 204.26 g/mol
InChI Key: AWGPVBBWNVSYNN-UHFFFAOYSA-N
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Description

“3-(4-Carboethoxyphenyl)-2-methyl-1-propene” is a chemical compound that is part of the family of porphyrin derivatives . Porphyrin derivatives have gained significant attention in the scientific community due to their enhanced photophysicochemical properties and applications in the biomedical field, particularly in photodynamic therapy (PDT) .


Synthesis Analysis

The synthesis of porphyrin derivatives, including “this compound”, involves various reactions with amines and hydrazides using a simple synthetic approach through amide bond formation . This results in new porphyrin derivatives that can potentially be better PDT agents .

Scientific Research Applications

Methanol Conversion to Propene

One study discusses the reaction pathway for propene formation in the methanol to propene (MTP) process over a high silica H-ZSM-5 catalyst. This research indicates the importance of alkene methylation with methanol in the production of propene, which is a key component in various industrial applications including polymer production (Wu et al., 2011).

Electrochemical Synthesis

Another study focuses on the electrochemical synthesis of carboxylic acids from alkenes using CO2, highlighting the potential for using "3-(4-Carboethoxyphenyl)-2-methyl-1-propene" in carbon capture and conversion strategies to produce value-added chemicals (Bringmann & Dinjus, 2001).

Zeolite-Catalyzed Methylation Reactions

The methylation of ethene, propene, and butene by methanol over acidic H-ZSM-5 catalysts has been studied, revealing insights into the kinetics and mechanism of zeolite-catalyzed reactions. Such studies could inform the use of "this compound" in catalysis and synthesis processes (Van Speybroeck et al., 2011).

properties

IUPAC Name

ethyl 4-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGPVBBWNVSYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448411
Record name 3-(4-carboethoxyphenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

514821-16-0
Record name 3-(4-carboethoxyphenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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